molecular formula C22H19BrO4 B12806718 Benz(a)anthracene-1,2-diol, 4-bromo-1,2,3,4-tetrahydro-, diacetate, (1alpha,2beta,4alpha)- CAS No. 60968-06-1

Benz(a)anthracene-1,2-diol, 4-bromo-1,2,3,4-tetrahydro-, diacetate, (1alpha,2beta,4alpha)-

Cat. No.: B12806718
CAS No.: 60968-06-1
M. Wt: 427.3 g/mol
InChI Key: SETJHQUILZLWPY-JAXLGGSGSA-N
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Description

Benz(a)anthracene-1,2-diol, 4-bromo-1,2,3,4-tetrahydro-, diacetate, (1alpha,2beta,4alpha)- is a complex organic compound. It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its presence in tobacco smoke and its carcinogenic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-1,2-diol, 4-bromo-1,2,3,4-tetrahydro-, diacetate, (1alpha,2beta,4alpha)- typically involves multi-step organic reactions. The starting material is often benz(a)anthracene, which undergoes bromination to introduce the bromine atom at the 4-position. This is followed by dihydroxylation to add hydroxyl groups at the 1 and 2 positions. Finally, acetylation is performed to convert the hydroxyl groups into diacetate groups .

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-1,2-diol, 4-bromo-1,2,3,4-tetrahydro-, diacetate, (1alpha,2beta,4alpha)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Benz(a)anthracene-1,2-diol, 4-bromo-1,2,3,4-tetrahydro-, diacetate, (1alpha,2beta,4alpha)- has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.

    Medicine: Research is conducted to explore its potential as a therapeutic agent or its role in disease mechanisms.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-1,2-diol, 4-bromo-1,2,3,4-tetrahydro-, diacetate, (1alpha,2beta,4alpha)- involves its interaction with cellular components. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can bind to DNA, proteins, and other macromolecules, potentially causing mutations and other cellular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine and diacetate groups differentiates it from other PAHs and influences its reactivity and interactions with biological systems .

Properties

CAS No.

60968-06-1

Molecular Formula

C22H19BrO4

Molecular Weight

427.3 g/mol

IUPAC Name

[(1S,2S,4S)-1-acetyloxy-4-bromo-1,2,3,4-tetrahydrobenzo[a]anthracen-2-yl] acetate

InChI

InChI=1S/C22H19BrO4/c1-12(24)26-20-11-19(23)17-8-7-16-9-14-5-3-4-6-15(14)10-18(16)21(17)22(20)27-13(2)25/h3-10,19-20,22H,11H2,1-2H3/t19-,20-,22+/m0/s1

InChI Key

SETJHQUILZLWPY-JAXLGGSGSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](C2=C([C@@H]1OC(=O)C)C3=CC4=CC=CC=C4C=C3C=C2)Br

Canonical SMILES

CC(=O)OC1CC(C2=C(C1OC(=O)C)C3=CC4=CC=CC=C4C=C3C=C2)Br

Origin of Product

United States

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